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Compound of Interest

2-CHLORO-N-
PHENYLACETAMIDE

Cat. No.: B031378

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for the compound 2-chloro-N-
phenylacetamide. This document details the expected spectral characteristics, provides
structured data tables for easy reference, and outlines detailed experimental protocols for data
acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for 2-chloro-N-phenylacetamide. These values are compiled from typical
chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.0-8.5 Singlet (broad) 1H N-H (Amide)
_ Aromatic C-H (ortho to
~75-7.6 Multiplet 2H
-NH)
] Aromatic C-H (meta to
~7.3-7.4 Multiplet 2H
-NH)
) Aromatic C-H (para to
~71-7.2 Multiplet 1H
-NH)
~4.2-4.3 Singlet 2H CI-CH:z
« 13 1 1
Chemical Shift (8) ppm Assignment
~164 - 166 C=0 (Amide)
~137 - 139 Aromatic C (quaternary, attached to -NH)
~129 - 130 Aromatic C-H (meta to -NH)
~124 - 125 Aromatic C-H (para to -NH)
~120-121 Aromatic C-H (ortho to -NH)
~42 - 44 CI-CH:2

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3200 Strong, Broad N-H Stretch (Amide)
~3100 - 3000 Medium Aromatic C-H Stretch
~1670 - 1650 Strong C=0 Stretch (Amide I)
~1550 - 1530 Medium N-H Bend (Amide II)
~1600, ~1490 Medium-Weak Aromatic C=C Bending

C-H Out-of-plane Bend

~750 - 700 Strong )
(Monosubstituted Benzene)

~800 - 600 Medium-Strong C-CI Stretch

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 2-
chloro-N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials and Equipment:

2-Chloro-N-phenylacetamide sample

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Vortex mixer

Pipettes and glassware

Procedure:
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e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of 2-chloro-N-phenylacetamide.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of CDCIs containing TMS in a clean, dry

vial.

[¢]

Vortex the mixture until the sample is fully dissolved.

o

Transfer the solution to a 5 mm NMR tube using a pipette.
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o ForiH NMR:

Acquire a single scan to check the spectral width and receiver gain.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

o For 13C NMR:

Set the spectral width to cover the range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate
signal-to-noise ratio, especially for quaternary carbons.
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» Data Processing:

o

Apply a Fourier transform to the acquired free induction decays (FIDs).

[¢]

Phase the resulting spectra.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both *H and 13C

[¢]

spectra.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Perform peak picking to identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR)
Spectroscopy.

Materials and Equipment:

2-Chloro-N-phenylacetamide sample (solid)

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes
Procedure:
e Background Spectrum Acquisition:

o Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe
dampened with a suitable solvent and allow it to dry completely.
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o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the instrument and ambient atmosphere
(e.g., COz2 and water vapor).

e Sample Analysis:

o Place a small amount of the solid 2-chloro-N-phenylacetamide sample onto the center of
the ATR crystal using a clean spatula.

o Lower the ATR press arm to apply consistent pressure on the sample, ensuring good
contact with the crystal surface.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The typical spectral range is 4000-400 cm™1.

o Data Processing and Cleaning:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Perform baseline correction if necessary.
o Label the significant peaks with their corresponding wavenumbers.

o After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface
thoroughly with a solvent-dampened lint-free wipe.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic analysis of 2-chloro-N-
phenylacetamide.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

2-Chloro-N-phenylacetamide

'

Dissolve in CDCI3 with TMS Place solid on ATR crystal

Data Acquisition

Acquire 1H & 13C NMR Spectra Acquire FT-IR Spectrum

Data Processing

Fourier Transform, Phasing, Calibration Background Subtraction, Baseline Correction

Spectral Analysis & Interpretation

Peak Assignment, Integration, Structural Elucidation Functional Group Identification

Comprehensive Spectroscopic Report

Click to download full resolution via product page
Caption: Workflow for NMR and IR analysis of 2-chloro-N-phenylacetamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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